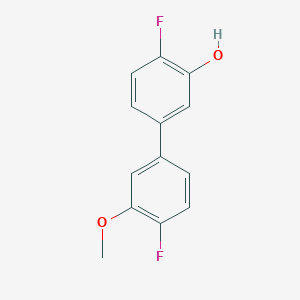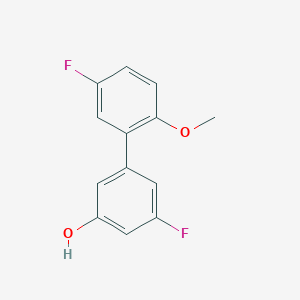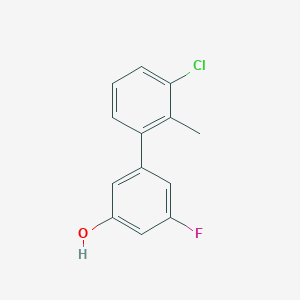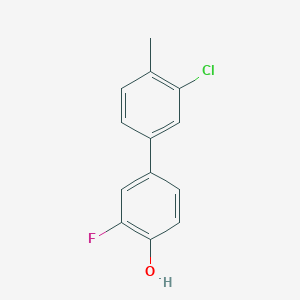
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% (4-CMP-2-FP) is a chemical compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 221.53 g/mol and a melting point of 107-109 °C. 4-CMP-2-FP is a chlorinated aromatic compound with a fluorinated phenol group, which makes it a versatile compound for many scientific research applications.
Applications De Recherche Scientifique
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% has many applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for studying the structure and dynamics of proteins. It has also been used as a model compound for studying the reactivity of fluorinated phenols and for studying the photochemistry of chlorinated aromatic compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the fluorinated phenol group is responsible for the reactivity of the compound. The fluorine atom is electron-withdrawing, which increases the reactivity of the compound by increasing the electron density of the adjacent carbon atom. This makes the carbon atom more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% are not well understood. However, it is believed that the compound can act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in cells. This can lead to oxidative stress, which can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% for lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, polymer synthesis, and protein structure and dynamics studies. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is a hazardous waste and should be disposed of properly.
Orientations Futures
There are many potential future directions for 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% research. These include further studies on the biochemical and physiological effects of the compound, studies on its potential toxicity, and studies on its use as a fluorescent probe for studying protein structure and dynamics. Additionally, further research could be done on the synthesis of the compound and its potential applications in organic synthesis and polymer synthesis.
Méthodes De Synthèse
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% can be synthesized from the reaction of 3-chloro-2-methylphenol and sodium fluoride in aqueous solution. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the 3-chloro-2-methylphenol reacts with the sodium fluoride to form a sodium salt of the fluorinated phenol. In the second step, the sodium salt is hydrolyzed to form 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%.
Propriétés
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDXBWJCXLUPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684306 |
Source


|
| Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-61-3 |
Source


|
| Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














